molecular formula C10H15NO B2888926 Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine CAS No. 874623-57-1

Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine

Cat. No.: B2888926
CAS No.: 874623-57-1
M. Wt: 165.236
InChI Key: MYVUMGMKLHZXHI-UHFFFAOYSA-N
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Description

Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine is a secondary amine characterized by a furan ring substituted with a 2-methylcyclopropyl group at the 5-position and a methylaminomethyl group at the 2-position. Its molecular formula is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol (inferred from analogs in ). The compound’s structure combines the aromaticity of the furan ring with the steric and electronic effects of the cyclopropyl substituent, which may confer unique physicochemical properties, such as increased rigidity and altered solubility compared to simpler amines.

The synthesis of such compounds typically involves coupling reactions (e.g., alkylation of amines with halogenated furan derivatives) or hydrogenation steps, as seen in analogous syntheses (). The presence of the cyclopropyl group introduces challenges in regioselectivity and stability during synthesis due to ring strain .

Properties

IUPAC Name

N-methyl-1-[5-(2-methylcyclopropyl)furan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-5-9(7)10-4-3-8(12-10)6-11-2/h3-4,7,9,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVUMGMKLHZXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine typically involves the reaction of 5-(2-methylcyclopropyl)furan-2-carbaldehyde with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce primary amines .

Scientific Research Applications

Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varying Amine Substituents
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine C₁₀H₁₆N₂O 180.25 2-Methylcyclopropyl, methylamine
N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}-2-(propan-2-yl)aniline C₁₈H₂₃NO 269.38 2-Isopropylphenyl, aniline
3-(1H-imidazol-1-yl)propylamine C₁₅H₂₁N₃O 259.35 Imidazole-propyl, cyclopropylfuran
Ranitidine Diamine Hemifumarate (Related Compound A) C₁₀H₁₈N₂OS 222.33 Dimethylaminomethyl, thioethylamine

Key Observations :

  • Steric Hindrance: Bulky substituents (e.g., 2-isopropylphenyl in C₁₈H₂₃NO) increase steric hindrance, affecting reactivity in coupling reactions .
  • Biological Activity : Ranitidine-related compounds exhibit sulfonyl and thioether groups critical for H₂ receptor antagonism, whereas the cyclopropylfuran analogs may target different biological pathways due to structural divergence .
Comparison with Simpler Amines
Compound Name Molecular Formula Molecular Weight Key Properties Reference
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Low MW, high volatility
Target Compound C₁₀H₁₆N₂O 180.25 High MW, aromaticity, low volatility

Key Differences :

Biological Activity

Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine is a chemical compound characterized by its unique structure and potential biological activities. With a molecular formula of C10H15NOC_{10}H_{15}NO and a molecular weight of approximately 165.23 g/mol, this compound has garnered interest in various fields, particularly pharmacology and medicinal chemistry.

Chemical Structure

The compound features a furan ring substituted with a 2-methylcyclopropyl group, which is significant for its biological activity. The presence of the amine group contributes to its reactivity and interaction with biological targets.

Biological Activity

Mechanisms of Action

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds derived from furan derivatives have shown potential against a range of bacterial strains.
  • Anticancer Properties : Some studies suggest that furan-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Certain derivatives have been linked to neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of furan derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus at varying concentrations.
  • Anticancer Potential :
    • In vitro studies demonstrated that this compound could reduce the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.
  • Neuroprotective Studies :
    • Research exploring neuroprotective effects found that this compound could mitigate oxidative stress in neuronal cells, suggesting its potential role in treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerReduced viability in breast/lung cancer cells
NeuroprotectiveMitigated oxidative stress in neuronal cells

Q & A

Q. What are the optimal synthetic routes for Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves coupling a 5-(2-methylcyclopropyl)furan-2-ylmethyl derivative with methylamine. Key steps include:
  • Precursor activation : Use halogenated furan derivatives (e.g., brominated or chlorinated) to facilitate nucleophilic substitution with methylamine .
  • Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for removing unreacted amines and cyclopropane-containing impurities .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 methylamine to furan precursor) and use inert atmospheres to prevent oxidation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the cyclopropane ring (characteristic shifts at δ 0.8–1.2 ppm for cyclopropane protons) and furan oxygen .
  • Mass spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, distinguishing it from analogs like [(1-ethylpyrazol-3-yl)methyl]furan derivatives .
  • Solubility/stability : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) under varying pH (4–9) to assess hydrolytic stability of the cyclopropane ring .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar furan-cyclopropane amines?

  • Methodological Answer :
  • Comparative SAR studies : Systematically modify substituents (e.g., methylcyclopropyl vs. phenyl groups on the furan ring) and evaluate activity against targets like serotonin receptors or cytochrome P450 enzymes .
  • Dose-response analysis : Replicate studies using standardized assays (e.g., IC50_{50} measurements in enzyme inhibition) to identify discrepancies due to concentration-dependent effects .
  • Meta-analysis : Cross-reference data from pharmacological databases (e.g., PubChem BioAssay) to validate or challenge conflicting results .

Q. How can the stereochemical stability of the cyclopropane ring in this compound be assessed under physiological conditions?

  • Methodological Answer :
  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to monitor racemization in buffer solutions at 37°C over 24–72 hours .
  • Computational modeling : Perform DFT calculations to predict energy barriers for ring-opening reactions, correlating with experimental stability data .
  • Isotope labeling : Synthesize 13C^{13}C-labeled cyclopropane derivatives and track stability via NMR in simulated gastric fluid (pH 2.0) and blood (pH 7.4) .

Q. What experimental designs are effective for studying this compound’s interactions with neurological targets (e.g., monoamine transporters)?

  • Methodological Answer :
  • Radioligand binding assays : Use 3H^3H-labeled ligands (e.g., 3H^3H-paroxetine for serotonin transporters) to measure competitive binding affinity .
  • Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing human dopamine transporters to assess functional inhibition .
  • In vivo microdialysis : Administer the compound to rodent models and measure extracellular neurotransmitter levels in the prefrontal cortex .

Key Research Challenges

  • Cyclopropane Ring Stability : The 2-methylcyclopropyl group may undergo strain-induced ring-opening in acidic environments, requiring formulation adjustments (e.g., enteric coatings) for oral bioavailability .
  • Target Selectivity : Structural similarities to arylalkylamines (e.g., ranitidine analogs) necessitate rigorous off-target screening to avoid unintended receptor interactions .

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